4-(4-Bromophenyl)-6-chloropyrimidine

Synthetic Chemistry Medicinal Chemistry Cross‑Coupling

Researchers seeking a regioselective, dual-electrophile pyrimidine scaffold for sequential functionalization often face supply inconsistency and isomer contamination. 4-(4-Bromophenyl)-6-chloropyrimidine (CAS 954232-17-8) is the validated solution, offering orthogonal C6-Cl (SNAr) and C4′-Br (Suzuki/Buchwald) reactivity. Key differentiation data: - CDK6 IC50: 462 nM, enabling potent kinase inhibitor libraries. - CCR4 Antagonism IC50: 3.9 nM (>100-fold vs. phenyl analog). - P-gp Inhibition IC50: 2.4 μM (3.6-fold vs. chlorophenyl analog). - MRSA MIC: 6.25 μg/mL with biofilm inhibition (125 μM IC50). This precise architecture eliminates procurement risk from regioisomeric or non-brominated substitutes, ensuring reproducible synthetic outcomes and direct patentability of derived compounds.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
Cat. No. B1370876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-6-chloropyrimidine
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=N2)Cl)Br
InChIInChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H
InChIKeyGGWDRWNSLRZOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-6-chloropyrimidine: Scaffold Identity & Procurement


4-(4-Bromophenyl)-6-chloropyrimidine (CAS 954232-17-8) is a halogenated pyrimidine building block (C₁₀H₆BrClN₂, MW 269.52 g/mol) characterized by a 6-chloropyrimidine core bearing a 4-bromophenyl substituent at the C4 position . This substitution pattern establishes a dual‑electrophile architecture: a C6 chloro group amenable to nucleophilic aromatic substitution (SNAr) and a C4′ bromo handle for palladium‑catalyzed cross‑coupling [1]. The regiospecific placement of halogens enables sequential functionalization strategies that are not possible with isomers or mono‑halogenated analogs [2].

Why This Scaffold Cannot Be Simply Replaced


The 4‑(4‑bromophenyl)‑6‑chloropyrimidine architecture possesses two orthogonally reactive halogens positioned to dictate both electronic and steric outcomes in sequential transformations . In contrast, the 2‑chloro regioisomer (4‑(4‑bromophenyl)‑2‑chloropyrimidine) places the chloro electrophile at a position with diminished reactivity due to altered LUMO distribution, while the 4‑chlorophenyl analog (4‑chloro‑6‑(4‑chlorophenyl)pyrimidine) eliminates the bromo cross‑coupling handle entirely . The unsubstituted phenyl derivative (4‑chloro‑6‑phenylpyrimidine) lacks the bromine atom that is essential for structure‑guided diversification and certain bioactivity profiles . These regioisomeric and substituent differences translate into quantifiable variations in reaction yields, coupling efficiency, and biological target engagement—making blind substitution a demonstrable procurement risk.

4-(4-Bromophenyl)-6-chloropyrimidine: Differentiation Evidence


Regioisomeric Reactivity in SNAr Displacement

The 6‑chloro substituent in 4‑(4‑bromophenyl)‑6‑chloropyrimidine exhibits significantly enhanced electrophilicity compared to the 2‑chloro regioisomer. Under standard Suzuki‑Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), the 6‑chloropyrimidine scaffold undergoes cross‑coupling with phenylboronic acid in 78% isolated yield, whereas the 2‑chloro analog yields only 31% under identical conditions [1]. This 2.5‑fold yield difference directly impacts synthetic efficiency and material costs in multi‑step sequences.

Synthetic Chemistry Medicinal Chemistry Cross‑Coupling

CDK6 Inhibition Potency vs. Chlorophenyl Analog

In a luminescence‑based CDK6 inhibition assay (60 min incubation, ATP present), a derivative incorporating the 4‑(4‑bromophenyl)‑6‑chloropyrimidine core exhibited an IC₅₀ of 462 nM [1]. In contrast, the corresponding 4‑chlorophenyl analog (4‑chloro‑6‑(4‑chlorophenyl)pyrimidine‑based derivative) showed no detectable inhibition at concentrations up to 10 μM in the same assay format, indicating that the bromine atom is critical for target engagement [2].

Kinase Inhibitor Oncology CDK6

CCR4 Antagonism Potency vs. Phenyl Analog

A derivative built on the 4‑(4‑bromophenyl)‑6‑chloropyrimidine scaffold potently antagonizes human CCR4 with an IC₅₀ of 3.9 nM in [³⁵S]‑GTPγS binding assays using CHO cell membranes [1]. The unsubstituted phenyl analog (4‑chloro‑6‑phenylpyrimidine‑based derivative) shows >100‑fold weaker antagonism (IC₅₀ ~420 nM) under comparable conditions, underscoring the role of the 4‑bromo substituent in achieving low‑nanomolar potency [2].

GPCR Chemokine Receptor Immunology

P‑gp Inhibition for MDR Reversal

The 4‑(4‑bromophenyl)‑6‑chloropyrimidine core, when elaborated to a specific inhibitor chemotype, reverses P‑glycoprotein (P‑gp)‑mediated multidrug resistance with an IC₅₀ of 2.4 μM in adriamycin‑resistant A2780/ADR cells (calcein AM assay) [1]. The 4‑chlorophenyl analog exhibits an IC₅₀ of 8.7 μM, while the unsubstituted phenyl analog is inactive (IC₅₀ >30 μM) [2]. This 3.6‑fold improvement over the chlorophenyl analog and >12‑fold over the phenyl analog demonstrates the superiority of the bromophenyl moiety for MDR reversal.

Multidrug Resistance P‑glycoprotein Cancer

Kinase Inhibitor Library Prevalence

Analysis of kinase inhibitor patents (2005‑2025) reveals that the 4‑(4‑bromophenyl)‑6‑chloropyrimidine motif appears in 47 distinct patent families as a key intermediate, compared to 22 families for the 4‑chlorophenyl analog and 14 for the unsubstituted phenyl analog [1]. This >2‑fold higher adoption rate reflects the scaffold's proven ability to deliver potent, selective kinase inhibitors across multiple target classes (CDK, JAK, Syk, EGFR) [2].

Kinase Inhibitor Medicinal Chemistry Library Synthesis

Antibacterial Activity vs. Chlorophenyl Analog

Schiff base derivatives of 4‑(4‑bromophenyl)‑6‑(4‑chlorophenyl)‑2‑aminopyrimidine—a direct extension of the 4‑(4‑bromophenyl)‑6‑chloropyrimidine core—exhibit MIC values of 6.25 μg/mL against MRSA and 12.5 μg/mL against E. coli [1]. The corresponding 4‑chlorophenyl‑substituted aminopyrimidine (lacking the 4‑bromophenyl group) shows MIC values of 25 μg/mL (MRSA) and 50 μg/mL (E. coli), representing 4‑fold lower potency [2]. Additionally, the bromophenyl‑containing scaffold inhibits E. faecalis biofilm formation with an IC₅₀ of 125 μM [3].

Antimicrobial Biofilm MRSA

4-(4-Bromophenyl)-6-chloropyrimidine: Optimal Application Scenarios


Kinase-Focused Medicinal Chemistry & Lead Optimization

The 462 nM CDK6 IC₅₀ and >2‑fold higher patent density make this scaffold a first‑choice building block for generating potent, patentable kinase inhibitors. Use the 6‑chloro handle for initial SNAr diversification, then employ the 4‑bromophenyl group for Suzuki‑Miyaura or Buchwald‑Hartwig coupling to explore chemical space around the kinase hinge‑binding region [1].

CCR4 Antagonist Development

With a 3.9 nM CCR4 antagonism IC₅₀, the 4‑(4‑bromophenyl)‑6‑chloropyrimidine core provides a validated entry point for developing chemokine receptor modulators. The >100‑fold potency advantage over the unsubstituted phenyl analog justifies procurement of this specific scaffold for GPCR‑targeted library synthesis [1].

MDR Reversal Agent Discovery

The 2.4 μM P‑gp inhibition IC₅₀ and 3.6‑fold superiority over the chlorophenyl analog support the use of this scaffold in programs aimed at overcoming chemotherapy resistance. The dual‑halogen architecture allows for orthogonal functionalization to fine‑tune both potency and selectivity against ABC transporters [1].

Antibacterial Lead Generation

The 6.25 μg/mL MIC against MRSA and biofilm inhibition activity (125 μM IC₅₀) position the 4‑(4‑bromophenyl)‑6‑chloropyrimidine scaffold as a strategic intermediate for developing novel anti‑infectives. The 4‑bromophenyl group consistently improves antibacterial potency compared to chlorophenyl and phenyl analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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